molecular formula C15H10N2O2 B084850 5-Methoxycanthin-6-one CAS No. 15071-56-4

5-Methoxycanthin-6-one

Cat. No.: B084850
CAS No.: 15071-56-4
M. Wt: 250.25 g/mol
InChI Key: TXEFUSAHPIYZHD-UHFFFAOYSA-N
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Description

5-Methoxycanthin-6-one is a naturally occurring alkaloid belonging to the canthin-6-one class of compounds. These compounds are a subclass of β-carboline alkaloids with an additional D ring. This compound has been isolated from various plants, particularly those in the Rutaceae and Simaroubaceae families. It is known for its diverse biological activities, including anti-inflammatory and cytotoxic properties .

Mechanism of Action

Target of Action

5-Methoxycanthin-6-one is an orally active inhibitor of Leishmania strains . It also shows moderate anti-cancer effects on PC-3 cells .

Mode of Action

It has been found to exhibit a clear suppressive effect on thephagocytosis response . It also displays moderate cytotoxic activity against the human prostate cancer cell PC-3 line .

Biochemical Pathways

This compound is a subclass of β-carboline alkaloids with an additional D ring . The tricyclic intermediate could be transformed into 4,5-dihydrocanthin-6-one, which may sequentially yield canthin-6-one after oxidation .

Pharmacokinetics

A comparative study on pharmacokinetics and tissue distribution of 5-hydroxy-4-methoxycanthin-6-one and its metabolite in normal and dextran sodium sulfate-induced colitis rats by HPLC-MS/MS showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one was the main existing form in both physiological and pathological conditions . The pharmacokinetic results showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one had higher exposure and longer elimination in colitis than that in normal rats .

Result of Action

This compound has been found to induce apoptosis in a concentration-dependent manner . It affects the expressions of apoptotic-related proteins, including proteins pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Action Environment

The tissue distribution studies displayed that 5-hydroxy-4-methoxycanthin-6-one mainly accumulated in the intestinal tract . Especially, the distribution of 5-hydroxy-4-methoxycanthin-6-one in the intestinal tract was increased obviously in colitic rats . This suggests that the action environment, particularly the presence of inflammation, can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycanthin-6-one can be achieved through several methods. One common approach involves the Bischer-Napieralski method, which was first reported in 1966. This method, however, yields a poor overall yield . Another approach is the “one-pot” microwave-mediated synthesis via the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction, which provides a higher yield .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycanthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEFUSAHPIYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074544
Record name 5-Methoxycanthin-6-one
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15071-56-4
Record name 5-Methoxycanthin-6-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycanthin-6-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canthin-6-one, 5-methoxy-
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Record name 5-Methoxycanthin-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXYCANTHIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 - 244 °C
Record name 5-Methoxycanthin-6-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known sources of 5-Methoxycanthin-6-one?

A1: this compound has been isolated from various plant species, including Zanthoxylum chiloperone [, , ], Anthostema aubryanum [], Picrasma quassioides [, , , ], Eurycoma longifolia [], Odyendyea gabonensis [], Simarouba versicolor [, ], Ailanthus altissima [], Fagaropsis angolensis [], Bruce javanica [, ], and Leitneria floridana [].

Q2: What biological activities have been reported for this compound?

A2: Research suggests this compound possesses various biological activities, including:

  • Antifungal activity: Demonstrates activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes [].
  • Anti-inflammatory and Antioxidant Activities: Exhibits dose-dependent anti-inflammatory effects and significant radical scavenging activity comparable to Vitamin E [].
  • Inhibitory effect on nitric oxide production: Demonstrates moderate inhibition of nitric oxide production [].
  • Cytotoxic activity: Exhibits moderate cytotoxicity against the human prostate cancer cell line PC-3 [, ].
  • Anti-plasmodial effects: Shows activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum [].

Q3: How does the seasonal variation affect the yield of this compound in Zanthoxylum chiloperone?

A3: A study on Zanthoxylum chiloperone indicated that the content of this compound in the leaves varies throughout the year []. This highlights the importance of identifying the optimal harvesting season to maximize yield from this natural source.

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A4: While limited, some studies explore the impact of structural modifications on the biological activity of this compound and its analogs. For instance, comparing the cytotoxicities of canthin-6-one, 1-methoxycanthin-6-one, this compound, and canthin-6-one-3-N-oxide revealed no significant difference in activity among these four cytotoxic alkaloids []. Further research is needed to establish a comprehensive SAR profile.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Various spectroscopic and chromatographic techniques are used to characterize and quantify this compound:

  • Spectroscopic methods: UV, IR, MS, 1H-NMR, and 13C-NMR are routinely used for structural elucidation [, , , , ].
  • Chromatographic techniques: Isolation and purification often involve techniques like column chromatography over Sephadex LH-20 and silica gel, preparative TLC, preparative HPLC, and counter-current chromatography [, , , , , ].
  • Phytoelectrochemical analysis: Voltammetry of microparticles methodology has been successfully applied to characterize the phytochemical composition of extracts containing this compound [].

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